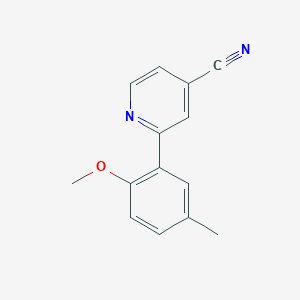![molecular formula C14H19F2NO2S B3815583 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B3815583.png)
3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine
説明
3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine, also known as DSP-4, is a chemical compound that has been widely used in scientific research for over 30 years. DSP-4 is a potent neurotoxin that selectively damages noradrenergic neurons in the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes.
作用機序
3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine selectively damages noradrenergic neurons by binding to the norepinephrine transporter (NET) and causing the release of toxic levels of norepinephrine into the cytoplasm of the neuron. This leads to the formation of reactive oxygen species (ROS) and oxidative stress, ultimately resulting in the death of the neuron.
Biochemical and Physiological Effects:
The selective depletion of noradrenergic neurons by 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been shown to have a wide range of effects on behavior and physiology. Studies have demonstrated that 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine-induced noradrenaline depletion leads to increased anxiety-like behavior, impaired learning and memory, and altered responses to stress. Additionally, 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been shown to affect cardiovascular function, thermoregulation, and immune function.
実験室実験の利点と制限
One of the main advantages of using 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine in scientific research is its selectivity for noradrenergic neurons, which allows for precise manipulation of the noradrenergic system in specific brain regions. However, the use of 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine also has several limitations, including the potential for off-target effects on other neurotransmitter systems, the need for careful dosing and timing to avoid non-specific effects, and the potential for compensatory changes in other neurotransmitter systems following noradrenaline depletion.
将来の方向性
There are several future directions for research involving 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine, including the development of new animal models of psychiatric and neurological disorders using 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine-induced noradrenaline depletion, the investigation of the role of the noradrenergic system in drug addiction and withdrawal, and the development of new pharmacological treatments for disorders involving noradrenergic dysfunction. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine on behavior and physiology, and to develop new methods for selectively manipulating the noradrenergic system in vivo.
科学的研究の応用
3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been used extensively in scientific research to study the role of the noradrenergic system in various physiological and pathological processes, including stress, anxiety, depression, learning and memory, and drug addiction. 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine is particularly useful for selectively damaging noradrenergic neurons in specific brain regions, allowing researchers to study the effects of noradrenaline depletion on behavior and physiology.
特性
IUPAC Name |
3-[2-(2,4-difluorophenyl)ethyl]-1-methylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2S/c1-20(18,19)17-8-2-3-11(10-17)4-5-12-6-7-13(15)9-14(12)16/h6-7,9,11H,2-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCJFIIQBWISMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,4-Difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-N'-[(2-phenoxy-3-pyridinyl)methyl]urea](/img/structure/B3815514.png)
![4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)pyrrolidin-2-yl]-3,5-dimethylisoxazole](/img/structure/B3815526.png)
![1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B3815533.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B3815536.png)
![(dicyclopropylmethyl){[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B3815539.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B3815543.png)
![4-[(1-{[1-(1H-pyrrol-2-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]morpholine trifluoroacetate](/img/structure/B3815550.png)
![ethyl 4-{[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B3815552.png)

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3815571.png)
![8-chloro-2-{[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]carbonyl}quinoline](/img/structure/B3815578.png)
![5-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B3815579.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B3815584.png)
![4-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)morpholine](/img/structure/B3815591.png)